Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[320]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure that includes a piperidine ring fused to a bicyclo[320]heptane system, with a tert-butyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, such as a piperidine derivative, with a bicyclic intermediate. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in THF for deprotonation followed by the addition of nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: Another bicyclic compound with a similar structure but different ring system.
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Features a different bicyclic core and functional groups
Uniqueness
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the piperidine ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 1-piperidin-3-yl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-10-7-12-6-8-16(12,18)13-5-4-9-17-11-13/h12-13,17H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHIQQCLWWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CC2)C3CCCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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